rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound that features a boronate ester and a bicyclic azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:
Formation of the azabicyclohexane core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the boronate ester: This step often involves the reaction of the azabicyclohexane intermediate with a boronic acid or boronate ester under suitable conditions.
tert-Butyl protection:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester moiety.
Reduction: Reduction reactions can target the azabicyclohexane core or the carboxylate group.
Substitution: The boronate ester can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts are often used in Suzuki coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce boronic acids.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.
Bioconjugation: It can be used in the modification of biomolecules for research purposes.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In catalysis, it may act as a ligand to stabilize transition states. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Boronate Esters: Compounds like phenylboronic acid and pinacolborane.
Azabicyclohexanes: Compounds like tropane and its derivatives.
Uniqueness
The combination of a boronate ester and an azabicyclohexane structure in rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[310]hexane-3-carboxylate makes it unique
Properties
Molecular Formula |
C16H28BNO4 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-13(2,3)20-12(19)18-9-11-8-16(11,10-18)17-21-14(4,5)15(6,7)22-17/h11H,8-10H2,1-7H3/t11-,16-/m0/s1 |
InChI Key |
XJMLPJYQVGTEDM-ZBEGNZNMSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@]23C[C@H]2CN(C3)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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